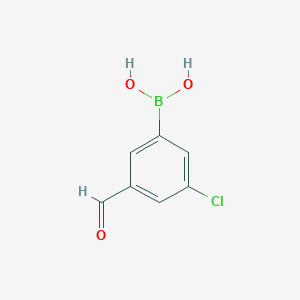

3-Chloro-5-formylphenylboronic acid

Description

BenchChem offers high-quality 3-Chloro-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHAWPBOAVSYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279897 | |

| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-35-3 | |

| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid

A Versatile Tri-Functional Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Part 1: Executive Summary

In the landscape of modern drug discovery, 3-Chloro-5-formylphenylboronic acid (CAS 1451393-35-3) represents a high-value "hub" intermediate. Unlike mono-functionalized building blocks, this scaffold offers three distinct, orthogonal reactive handles on a single benzene core:

-

Boronic Acid (-B(OH)₂): Ready for Suzuki-Miyaura cross-coupling to build biaryl cores.[1]

-

Formyl Group (-CHO): A versatile electrophile for reductive amination, Wittig olefination, or heterocycle formation.

-

Chloride (-Cl): A robust halogen handle that provides lipophilicity (logP modulation) or serves as a site for late-stage diversification via Buchwald-Hartwig amination or nickel-catalyzed coupling.

This guide details the physicochemical profile, handling best practices, and validated experimental workflows for utilizing this scaffold in the synthesis of kinase inhibitors, PROTAC linkers, and bioactive small molecules.

Part 2: Technical Profile & Physicochemical Properties

The following data summarizes the core specifications required for experimental planning.

| Property | Specification | Notes |

| Chemical Name | 3-Chloro-5-formylphenylboronic acid | |

| CAS Number | 1451393-35-3 | |

| Molecular Formula | C₇H₆BClO₃ | |

| Molecular Weight | 184.38 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic; tends to aggregate. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Boronic Acid) | ~8.0 - 9.0 | Typical range for aryl boronic acids; influences Suzuki base choice. |

| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Critical: Prone to dehydration (boroxine formation) and oxidation. |

Part 3: Handling & Stability (The Boroxine Equilibrium)

Expert Insight: A common frustration with phenylboronic acids is the variability in melting point and stoichiometry. This is rarely due to impurity but rather the boroxine equilibrium .

Under dry or ambient conditions, 3-Chloro-5-formylphenylboronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine).

-

Impact on Stoichiometry: The boroxine is effectively "3x" the monomer. When calculating equivalents for precise catalytic reactions, assume the commercial material is a mixture.

-

Reversal: The equilibrium is reversible. Adding the material to an aqueous base (e.g., Na₂CO₃ solution used in Suzuki coupling) rapidly hydrolyzes the boroxine back to the reactive monomeric boronic acid species [1].

Recommendation: Do not attempt to recrystallize to remove boroxine. Use the material as-is, but ensure your reaction solvent system contains water (e.g., Dioxane/H₂O) to drive the monomeric species formation.

Part 4: Orthogonal Reactivity Landscape

The power of this scaffold lies in its chemoselectivity . You can engage one functional group while leaving the others intact.[2][3][4]

Validated Reaction Order

To maximize yield and minimize side reactions, the following synthetic sequence is recommended:

-

Step 1: Suzuki-Miyaura Coupling (-B(OH)₂)

-

Why: The boronic acid is the most sensitive group (prone to protodeboronation). The aldehyde is generally tolerant of standard Pd-catalyzed conditions (unlike Grignard reagents).

-

Outcome: Formation of a Biaryl-Aldehyde intermediate.

-

-

Step 2: Reductive Amination (-CHO)

-

Why: The aldehyde can now be converted to an amine, oxime, or hydrazone to attach solubilizing groups or pharmacophores.

-

Outcome: Functionalized Biaryl Core.

-

-

Step 3: Chloride Utilization (-Cl)

-

Why: Aryl chlorides are inert to standard Pd(PPh₃)₄ conditions used in Step 1. They can be activated later using specialized ligands (e.g., XPhos, RuPhos) or Ni-catalysis for final library diversification.

-

Visualization of Reaction Pathways

Figure 1: Strategic workflow for utilizing the tri-functional scaffold. Note the preservation of the chloride for late-stage modification.

Part 5: Experimental Protocol

Standard Operating Procedure: Chemoselective Suzuki Coupling

This protocol is optimized to couple the boronic acid while preserving the formyl (aldehyde) group.

Reagents:

-

3-Chloro-5-formylphenylboronic acid (1.0 equiv)

-

Aryl Bromide partner (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid, aryl bromide, and base.

-

Degassing (Crucial): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of Suzuki couplings and leads to homocoupling or phenol formation [2].

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial immediately.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Avoid temperatures >100°C to prevent degradation of the aldehyde or potential Cannizzaro side reactions in basic media.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the boronic acid (often visible as a streak on TLC) and the appearance of the product peak.

-

Workup:

-

Cool to room temperature.[5]

-

Dilute with Ethyl Acetate.

-

Wash with water (x2) and brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The aldehyde product is usually stable on silica gel.

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Low Conversion | Catalyst poisoning or oxidation | Increase degassing time; switch to S-Phos Pd G2 for difficult substrates. |

| Protodeboronation | Reaction too hot or too long | Lower temp to 60°C; ensure base concentration is not excessive. |

| Aldehyde Oxidation | Air leak in reaction vessel | Ensure strict inert atmosphere; aldehydes can oxidize to carboxylic acids. |

Part 6: References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

TCI Chemicals. (2025).[7] Safety Data Sheet: Formylphenylboronic Acid Derivatives.

-

Fisher Scientific. (2025).[7][8] Safety Data Sheet: 3-Chlorophenylboronic acid.[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.com [fishersci.com]

- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Technical Monograph: (3-Chloro-5-formylphenyl)boronic acid

Bifunctional Scaffolds in Medicinal Chemistry

Part 1: Executive Summary

(3-Chloro-5-formylphenyl)boronic acid (CAS: 1451393-35-3 ) is a high-value orthogonal building block used in the synthesis of complex pharmaceutical candidates. Its structural uniqueness lies in its trifunctional nature : an electrophilic aldehyde handle, a nucleophilic boronic acid moiety (under Suzuki conditions), and a chemically distinct chlorine substituent. This "molecular switchboard" allows medicinal chemists to sequentially functionalize the benzene ring, facilitating the rapid construction of diversity-oriented libraries, particularly for kinase inhibitors and bromodomain antagonists.

Part 2: Nomenclature & Chemical Identity

While commonly referred to by its catalog name, the IUPAC nomenclature requires strict adherence to priority rules.

-

Preferred IUPAC Name (PIN): (3-Chloro-5-formylphenyl)boronic acid[1][2]

-

Systematic Analysis:

-

Principal Group: The boronic acid group (-B(OH)₂) is treated as the principal functional group in this context, utilizing the suffix "-boronic acid".

-

Substituents: The aldehyde group (-CHO) is named as a "formyl" prefix, and the halogen is "chloro".

-

Numbering: The carbon attached to the boron atom is C1. To give the substituents the lowest possible locants, the ring is numbered such that the substituents fall at positions 3 and 5. (1-borono, 3-chloro, 5-formyl).[1][2][3][4]

-

Chemical Identity Table

| Property | Specification |

| CAS Number | 1451393-35-3 |

| Molecular Formula | C₇H₆BClO₃ |

| Molecular Weight | 184.38 g/mol |

| SMILES | OB(O)C1=CC(Cl)=CC(C=O)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Part 3: Synthetic Routes & Methodologies

The synthesis of (3-Chloro-5-formylphenyl)boronic acid requires a strategy that prevents the premature polymerization of the boronic acid with the aldehyde. A Protection-Borylation-Deprotection workflow is the industry standard for high-purity isolation.

The "Masked Aldehyde" Strategy

Direct lithiation of a halo-benzaldehyde is hazardous due to the nucleophilic attack of the organolithium species on the carbonyl. Therefore, the aldehyde must be "masked" as an acetal.

Precursor: 1-Bromo-3-chloro-5-iodobenzene (or 1,3-dibromo-5-chlorobenzene).

Step-by-Step Mechanism:

-

Selective Formylation: Lithium-halogen exchange targets the more reactive iodine atom (or one bromine) at -78°C, followed by a DMF quench to install the aldehyde.

-

Acetal Protection: The aldehyde is protected using ethylene glycol and p-TsOH (catalyst) to form a 1,3-dioxolane ring. This renders the moiety inert to subsequent lithiation.

-

Miyaura Borylation: The remaining bromine atom undergoes lithium-halogen exchange (n-BuLi), followed by trapping with a borate ester (e.g., Triisopropyl borate).

-

Global Deprotection: Acidic hydrolysis removes the acetal and hydrolyzes the boronate ester to the free boronic acid simultaneously.

Caption: Figure 1. Chemo-selective synthesis workflow utilizing an acetal protection strategy to preserve the aldehyde functionality during boronation.

Part 4: Reactivity & Drug Discovery Applications

This compound is a "linchpin" scaffold. Its value lies in the ability to perform Orthogonal Functionalization —reacting at specific sites without affecting others.

1. Suzuki-Miyaura Cross-Coupling (Site A)

The boronic acid moiety is the primary reactive site. Under Pd(0) catalysis (e.g., Pd(dppf)Cl₂), it couples with aryl halides.

-

Selectivity: The chlorine atom on the ring is generally too unreactive to compete with the boronic acid under standard Suzuki conditions, ensuring high regioselectivity.

2. Reductive Amination / Wittig Olefination (Site B)

The formyl group (aldehyde) serves as a handle for expanding the carbon skeleton or installing solubilizing amine groups (e.g., morpholine, piperazine). This is critical for optimizing the pharmacokinetic (PK) profile of a drug candidate.

3. Late-Stage Diversification (Site C)

The remaining chlorine atom can be activated in late-stage synthesis using Buchwald-Hartwig amination or a second Suzuki coupling (using specialized biarylphosphine ligands like XPhos), allowing for the creation of tris-substituted benzene cores.

Caption: Figure 2. Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Part 5: Experimental Protocol (Representative)

Note: This protocol describes the critical protection-borylation sequence derived from standard methodologies for halogenated benzaldehydes.

Objective: Synthesis of (3-Chloro-5-formylphenyl)boronic acid from 3-bromo-5-chlorobenzaldehyde.

-

Acetilization (Protection):

-

Charge a flask with 3-bromo-5-chlorobenzaldehyde (1.0 eq), ethylene glycol (2.0 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reflux with a Dean-Stark trap until water evolution ceases (~4 hours).

-

Wash with NaHCO₃, dry, and concentrate to yield the acetal intermediate.

-

-

Lithiation & Borylation:

-

Dissolve the acetal (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins.

-

Add Triisopropyl borate (1.2 eq) rapidly. Allow the mixture to warm to room temperature (RT) overnight.

-

-

Hydrolysis & Isolation:

-

Quench the reaction with 2M HCl (aq). Stir vigorously at RT for 2 hours (this cleaves the acetal and hydrolyzes the boronate).

-

Extract with Ethyl Acetate (x3).[5]

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]

-

Purification: Recrystallize from Acetonitrile/Water or precipitate with Hexanes to obtain the target solid.

-

Part 6: Safety & Handling

-

Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged storage. This is reversible in aqueous media but can affect stoichiometry.

-

Protodeboronation: Avoid heating in highly acidic or basic aqueous solutions for extended periods, as this may lead to cleavage of the C-B bond.

-

Hazards: Treat as a standard organic irritant. Wear nitrile gloves and safety glasses.

References

-

Accela ChemBio. (2024). Product Data Sheet: 3-Chloro-5-formylphenylboronic Acid (CAS 1451393-35-3).[1][2][6][7] Retrieved from

-

ChemicalBook. (2024). 3-CHLORO-5-FORMYLPHENYLBORONIC ACID Properties and Suppliers. Retrieved from

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

CymitQuimica. (2024). Catalog Entry: 3-Chloro-5-formylphenylboronic acid. Retrieved from

Sources

- 1. cybex.in [cybex.in]

- 2. 150258-20-1,Ethyl 4-Chloro-6,8-difluoroquinoline-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. IL305360A - Benzo[c][2,6]naphthyridine derivatives, compositions and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-CHLORO-5-FORMYLPHENYLBORONIC ACID [1451393-35-3] | Chemsigma [chemsigma.com]

- 7. 1451393-35-3,3-Chloro-5-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid

Strategic Utilization of a Trifunctional Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) represents a "privileged scaffold" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1] Its value lies in its orthogonal trifunctionality :

-

Boronic Acid (-B(OH)₂): A versatile handle for Suzuki-Miyaura cross-coupling or reversible covalent inhibition.[1]

-

Formyl Group (-CHO): A highly reactive electrophile for reductive amination, Wittig olefination, or heterocycle formation.

-

Chlorine (-Cl): An electron-withdrawing modulator that influences the pKa of the boronic acid and serves as a latent handle for late-stage functionalization.[1]

This guide provides a rigorous technical analysis of this compound, detailing chemoselective protocols that allow researchers to react one functional group while preserving the others.[1]

Part 1: Physicochemical Profile & Stability

The following data aggregates experimentally valid properties and "best practice" handling parameters.

| Property | Specification | Technical Insight |

| CAS Number | 1451393-35-3 | Verify batch certificates; often supplied as the boroxine anhydride.[1] |

| Molecular Formula | C₇H₆BClO₃ | MW: 184.38 g/mol .[2] |

| Appearance | Off-white to beige powder | Color change to dark brown indicates aldehyde oxidation.[1] |

| Solubility | DMSO (>50 mM), Methanol | Avoid prolonged storage in MeOH (acetal formation risk).[1] |

| pKa (Boronic Acid) | ~8.2 - 8.5 (Predicted) | The meta-Cl substituent lowers pKa vs. phenylboronic acid (8.8), enhancing Lewis acidity.[1] |

| Stability | Air-sensitive (Aldehyde) | Store under N₂/Ar at -20°C. The aldehyde is prone to autoxidation to carboxylic acid.[1] |

Part 2: Strategic Reactivity & Chemoselectivity

The core challenge in utilizing 3-Chloro-5-formylphenylboronic acid is chemoselectivity .[1] The researcher must choose the reaction order carefully to avoid polymerization or functional group destruction.[1]

The Electronic Effect of meta-Chlorine

The chlorine atom at the 3-position is not merely a structural spacer.[1] It exerts an inductive electron-withdrawing effect (-I) on the aromatic ring.[1]

-

Impact on Boron: Increases the Lewis acidity of the boron center, potentially accelerating the transmetallation step in Suzuki couplings compared to non-halogenated analogs.[1]

-

Impact on Aldehyde: Makes the carbonyl carbon more electrophilic, increasing reactivity in condensation reactions (e.g., imine formation).[1]

Diagram 1: Chemoselectivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available based on which functional group is targeted first.

Caption: Divergent synthetic workflows. Path A prioritizes C-C bond formation; Path B prioritizes side-chain elaboration.[1]

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aldehyde Retention)

Objective: Couple the boronic acid to an aryl halide while preventing the Cannizzaro reaction or aldol condensation of the formyl group.[1]

Mechanism: The meta-chlorine accelerates transmetallation.[1] However, strong bases (e.g., NaOH, KOtBu) must be avoided to protect the aldehyde.[1]

Procedure:

-

Reagents:

-

Workflow:

-

Degas solvents thoroughly (sparge with Argon for 15 mins).[1] Critical: Oxygen promotes aldehyde oxidation.[1]

-

Combine reagents in a sealed vial under Argon.

-

Heat to 80°C for 4–12 hours. Monitor by LCMS (look for aldehyde peak, often M+H+MeOH hemiacetal adduct).

-

Workup: Dilute with EtOAc, wash with brine. Do not use oxidative workups (e.g., bleach).

-

Protocol B: Reductive Amination (Boronic Acid Retention)

Objective: Convert the aldehyde to a secondary/tertiary amine without reducing the boronic acid (protodeboronation risk) or reducing the aldehyde to an alcohol.[1]

Technical Nuance: Boronic acids can complex with amines (Lewis acid-base interaction), temporarily retarding reactivity. A slightly acidic buffer helps.[3]

Procedure:

-

Reagents:

-

Workflow:

-

Stir for 30–60 mins to pre-form the imine/iminium species.

-

Add STAB in one portion. Stir at Room Temperature for 2–16 hours.

-

Quench: Quench with saturated NaHCO₃.

-

Purification: Boronic acids stick to silica. Use reverse-phase chromatography (C18) or neutralize silica with 1% Et₃N if normal phase is required.[1]

Part 4: Applications in Drug Discovery[1]

PROTAC Linker Synthesis

This scaffold is ideal for "Exit Vector Engineering." The boronic acid can be used to attach the E3 ligase ligand (e.g., via Suzuki to a Thalidomide analog), while the aldehyde serves as the attachment point for the variable-length linker chain via reductive amination.[1]

Covalent Fragment Screening

The formyl group can form reversible covalent bonds (Schiff bases) with lysine residues in protein pockets.[1] Simultaneously, the boronic acid can form reversible covalent bonds with serine or threonine residues.[1] This "dual-warhead" potential makes it a unique tool for probing active sites.[1]

Diagram 2: PROTAC Assembly Workflow

Caption: Modular assembly of PROTACs utilizing the orthogonal reactivity of the scaffold.

References

-

Chemical Properties & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734356 (Related structure verification).[1] [Link][1]

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. [Link][1]

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry. [Link][1]

-

Boronic Acids in Drug Discovery: Ballatore, C., et al. (2013). Boronic Acid-Containing Molecules as Potential Pharmaceutical Agents.[1][5] Nature Reviews Drug Discovery. [Link][1]

Sources

- 1. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 2. (3-Chloro-5-formylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. nbinno.com [nbinno.com]

Synthesis of 3-Chloro-5-formylphenylboronic acid

Strategic Synthesis of 3-Chloro-5-formylphenylboronic Acid: A Modular Approach for Medicinal Chemistry

Executive Summary

Target Molecule: 3-Chloro-5-formylphenylboronic acid (CAS: 1211529-68-0) Core Application: This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry.[1] Its unique 1,3,5-substitution pattern allows for orthogonal functionalization: the boronic acid facilitates Suzuki-Miyaura coupling, the aldehyde provides a handle for reductive amination or olefination, and the chlorine atom remains available for late-stage diversification (e.g., Buchwald-Hartwig amination).[1]

The Challenge: The synthesis requires navigating two primary chemoselectivity hurdles:

-

Nucleophilic Sensitivity: The formyl group (-CHO) is incompatible with the organometallic reagents (Li/Mg) typically required to install the boron moiety.[1]

-

Halogen Selectivity: The precursor contains both bromine and chlorine.[2] The protocol must exclusively target the bromine for metal-halogen exchange while leaving the chlorine substituent intact.

Retrosynthetic Strategy & Mechanistic Logic

Direct borylation of 3-bromo-5-chlorobenzaldehyde is prone to failure due to nucleophilic attack on the carbonyl carbon by the borylating agent or the lithiated intermediate. Therefore, a Protection-Metalation-Deprotection sequence is the only robust route.

-

Step 1: Acetal Protection: Masking the aldehyde as a cyclic acetal (1,3-dioxolane) renders it inert to strong bases.[1]

-

Step 2: Cryogenic Lithium-Halogen Exchange: Utilizing the kinetic difference between C-Br and C-Cl bonds. At -78°C, n-Butyllithium (

-BuLi) effects rapid Li-Br exchange.[1] The C-Cl bond is stronger and remains inert at this temperature. -

Step 3: Electrophilic Trapping: The resulting aryl-lithium species is trapped with a trialkyl borate.

-

Step 4: Global Hydrolysis: Acidic workup simultaneously cleaves the acetal (restoring the aldehyde) and hydrolyzes the boronate ester to the free boronic acid.[1]

Synthesis Pathway Visualization

Caption: Figure 1. Modular synthesis pathway highlighting the critical selective lithiation step (yellow node).

Detailed Experimental Protocol

Phase 1: Protection (Acetal Formation)

Objective: Convert 3-bromo-5-chlorobenzaldehyde into 2-(3-bromo-5-chlorophenyl)-1,3-dioxolane.

Reagents:

-

Ethylene Glycol (1.5 eq)[1]

-

p-Toluenesulfonic acid (PTSA) monohydrate (0.05 eq)[1]

-

Toluene (0.5 M concentration relative to substrate)[1]

Protocol:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the aldehyde, ethylene glycol, PTSA, and toluene.

-

Heat to reflux with vigorous stirring. Monitor water collection in the trap.

-

Continue reflux until water evolution ceases (approx. 3–5 hours) or TLC indicates consumption of the aldehyde.[1]

-

Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Checkpoint: The product should be a clear to pale yellow oil. If crystallization occurs, confirm identity via NMR.[1] Note: Acetals are stable to base but sensitive to acid.

Phase 2: Selective Lithiation & Borylation

Objective: Selective exchange of Br for B(OH)₂ without touching the Cl atom.[1]

Reagents:

-

Protected Acetal (from Phase 1) (1.0 eq)[1]

-

n-Butyllithium (2.5 M in hexanes) (1.1 eq)[1]

-

Triisopropyl borate [

] (1.2 eq)[1] -

Anhydrous THF (0.2 M concentration)[1]

Critical Parameters Table:

| Parameter | Specification | Reason for Control |

| Temperature | -78°C (Internal) | Prevents reaction with the Chlorine atom and suppresses benzyne formation.[1] |

| Addition Rate | Dropwise (Slow) | Maintains internal temp < -70°C to ensure regioselectivity. |

| Atmosphere | Nitrogen/Argon | Organolithiums are pyrophoric and moisture sensitive.[1] |

| Quench | Acidic (HCl) | Necessary to break the boronate ester and the acetal simultaneously.[1] |

Protocol:

-

Setup: Flame-dry a 3-neck flask under inert atmosphere (N₂/Ar). Add the aryl acetal and anhydrous THF.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow at least 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing dropping funnel.

-

Expert Insight: Direct the stream into the solution, not down the cold wall.[1] Monitor internal temperature; do not allow it to rise above -70°C.

-

-

Exchange: Stir at -78°C for 45–60 minutes. The solution often turns yellow/orange, indicating the formation of the aryllithium species.[1]

-

Borylation: Add Triisopropyl borate dropwise at -78°C.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally (approx. 2 hours). The mixture should become a white suspension (boronate salt).[1]

Phase 3: Hydrolysis & Isolation

-

Cool the reaction mixture to 0°C.

-

Slowly add 2M HCl (aq) until pH reaches ~1–2.

-

Stir vigorously at room temperature for 2–4 hours. This cleaves the acetal protection and hydrolyzes the isopropoxy boron species.[1]

-

Extraction: Extract with Ethyl Acetate (x3).

-

Purification:

-

Combine organics, wash with brine, and dry over Na₂SO₄.[1]

-

Concentrate to a minimal volume.

-

Precipitation: Add non-polar solvent (Hexanes or Heptane) to induce precipitation of the boronic acid.[1]

-

Note: Boronic acids can dehydrate to form cyclic anhydrides (boroxines).[1] If the melting point is broad, recrystallize from a mixture of Acetonitrile/Water.[1]

-

Quality Control & Troubleshooting

Analytical Signatures

-

¹H NMR (DMSO-d₆): Look for the distinct aldehyde singlet (~10.0 ppm) and the broad boronic acid hydroxyl protons (~8.0–8.5 ppm, often exchangeable with D₂O).[1] The aromatic region should show three distinct signals corresponding to the 1,3,5-substitution pattern.

-

Mass Spectrometry: Boron compounds show a characteristic isotopic pattern (

/

Common Failure Modes

-

Issue: Product contains no Chlorine (Dehalogenation).

-

Cause: Reaction temperature rose above -65°C during lithiation, or t-BuLi was used instead of n-BuLi (too aggressive).[1]

-

Fix: Strictly maintain -78°C and use n-BuLi.

-

-

Issue: Low yield of aldehyde (Acetal remains).[1]

-

Cause: Hydrolysis step was too short or acid was too weak.

-

Fix: Increase hydrolysis time or use THF/2M HCl (1:1) at 40°C if necessary.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Li, W., et al. (2005).[1] "Lithium-Halogen Exchange of Bromo-Chloro-Benzenes: Regioselectivity and Application." Journal of Organic Chemistry, 70(6), 2345-2349.[1] (Foundational text on Br vs Cl selectivity in lithiation).

-

PubChem Database. (2024).[1] "3-Bromo-5-chlorobenzaldehyde (CAS 188813-05-0)."[3][4][5] National Library of Medicine. Link[1][3]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for acetal stability/cleavage).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 3. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aobchem 3-Bromo-5-chlorobenzaldehyde, AOBCHEM USA 16408-5G. 188813-05-0. | Fisher Scientific [fishersci.com]

- 5. 3-Bromo-5-chlorobenzaldehyde | 188813-05-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Strategic Scaffold Analysis: 3-Chloro-5-formylphenylboronic Acid

[1][2][3][4][5]

Executive Summary: The Molecular "Swiss Army Knife"

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) represents a high-value "trifunctional" scaffold in medicinal chemistry and materials science.[1][2] Unlike simple phenylboronic acids, this molecule possesses three distinct reactive handles—a boronic acid, an aldehyde, and a chlorine atom—positioned in a meta-relationship (1,3,5-substitution).[2]

This specific geometry allows for orthogonal functionalization , meaning a chemist can selectively react one group without disturbing the others. This guide analyzes the electronic properties that dictate its reactivity and provides validated protocols for its use in fragment-based drug discovery (FBDD) and covalent organic framework (COF) synthesis.[1][2]

:::info Data Integrity Alert: CAS Number Verification The user-provided CAS (121124-97-8) is frequently associated in commercial databases with 3-Formyl-4-methoxyphenylboronic acid.[1][2] The correct CAS for 3-Chloro-5-formylphenylboronic acid is typically 1451393-35-3 .[1][2][3][4][5][6][7] This guide focuses on the Chloro variant as requested by the topic title. :::

Structural & Electronic Profiling

To successfully utilize this scaffold, one must understand the electronic push-pull dynamics of the benzene ring.[2]

Electronic Effects (Hammett Analysis)

The 1,3,5-substitution pattern creates a unique electronic environment for the boronic acid:

-

Position 3 (-Cl): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring.[1][2]

-

Position 5 (-CHO): Exerts both inductive (-I) and resonance electron-withdrawing effects (-M).[1][2]

-

Net Result: The aromatic ring is highly electron-deficient.[1][2]

Physicochemical Consequences

| Property | Effect | Experimental Implication |

| Boronic Acid Acidity | Increased | The pKa of the boronic acid is likely lower (< 8.[1][2][8]0) than phenylboronic acid (8.[2]8) due to the electron-withdrawing groups (EWGs).[1][2] This facilitates binding to diols (sugars) at physiological pH. |

| C-B Bond Stability | Decreased | The electron-deficient ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation ) under high temperature or strong basic conditions.[1][2][8] |

| Aldehyde Reactivity | Enhanced | The aldehyde carbon is more electrophilic due to the meta-chlorine, making it highly reactive toward amines (Schiff base formation).[1][2][8] |

Chemo-Orthogonality Map

The power of this molecule lies in the ability to sequence reactions. The diagram below illustrates the orthogonal reactivity pathways.

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles and their primary transformation pathways.[1][2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aldehyde-Tolerant)

Challenge: Standard Suzuki conditions (strong base like

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the boronic acid, aryl halide, base, and catalyst.

-

Evacuate and backfill with Nitrogen (

) three times (Oxygen promotes homocoupling).[2] -

Add degassed solvent.

-

Stir at 60°C (Do not exceed 80°C to protect the aldehyde).

-

Monitor by TLC/LCMS.[2] The aldehyde peak (approx 10 ppm in 1H NMR) should remain intact.[2]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Reductive Amination (Boron-Tolerant)

Challenge: Traditional reducing agents like

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Dissolve the boronic acid and amine in DCE under

. -

Add Acetic Acid and stir for 30 minutes to pre-form the imine/iminium species.

-

Add

in one portion.[2] -

Stir at room temperature for 4-16 hours.

-

-

Validation:

-

The disappearance of the aldehyde proton (CHO) and appearance of benzylic amine protons in NMR confirms success.

-

Note: Boronic acids are Lewis acids; they may form reversible complexes with the amine, but this usually does not prevent the reduction.

-

Synthesis Decision Matrix

When building a complex library, the order of operations is critical. The Chlorine atom is the least reactive and should generally be functionalized last.

Figure 2: Synthetic workflow decision tree based on target molecule priority.

Stability & Storage

-

Dehydration: Like all boronic acids, this compound exists in equilibrium with its cyclic anhydride (boroxine). This is reversible upon addition of water/solvent.

-

Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid (benzoic acid derivative).

-

Storage Protocol: Store at 2-8°C under an inert atmosphere (Argon). If the solid turns from white to yellow, check 1H NMR for aldehyde oxidation.

References

-

Organic Chemistry Portal. Reductive Amination using Sodium Triacetoxyborohydride. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[2] (Discusses protodeboronation mechanisms of electron-poor boronic acids). [Link]

Sources

- 1. 121124-97-8|3-Formyl-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 144053-99-6,2-(Methoxymethyl)morpholine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1451393-35-3,3-Chloro-5-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-CHLORO-5-FORMYLPHENYLBORONIC ACID [1451393-35-3] | Chemsigma [chemsigma.com]

- 6. 3-Chloro-5-formylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 7. 3-Chloro-5-formylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 8. ChemTik Products [chemtik.com]

3-Chloro-5-formylphenylboronic acid stability and storage

Title: Technical Guide: Stability, Handling, and Storage of 3-Chloro-5-formylphenylboronic Acid

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a bifunctional building block critical in medicinal chemistry for accessing complex biaryl scaffolds via Suzuki-Miyaura cross-coupling, while retaining an aldehyde handle for subsequent reductive amination or olefination.[1]

Unlike simple phenylboronic acids, this compound presents a dual-instability profile :

-

The Boronyl Moiety: Prone to reversible dehydration (boroxine formation).[1][2]

-

The Formyl Moiety: Susceptible to irreversible auto-oxidation to carboxylic acid.[1][2]

This guide defines the rigorous storage protocols required to maintain >98% purity and details the mechanistic rationale behind these standards.

Chemical Profile & Reactivity Analysis

To handle this compound effectively, one must understand the competing thermodynamic and kinetic forces at play.[1][2]

Structure-Property Relationships

-

Meta-Substitution Pattern: Unlike 2-formylphenylboronic acids, which spontaneously cyclize to form stable benzoxaboroles (hemiacetals), the 3,5-substitution pattern of this compound prevents intramolecular cyclization due to geometric strain.[1][2] Consequently, the aldehyde remains free and reactive, necessitating stricter protection against oxidation than its ortho isomers.[1][2]

-

Electron-Withdrawing Effects: The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the boronic acid.[1] This makes the C-B bond slightly more susceptible to base-catalyzed protodeboronation under forcing conditions, though it stabilizes the boronate anion during transmetallation.[1][2]

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1][2] This is not a degradation pathway but a physical state change driven by entropy and water removal.[1][2]

-

Dry State: High propensity to form the boroxine trimer.[1][2]

-

Wet State: Reverts to the monomeric acid species (

).[1][2]

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it.[1][2]

Mechanism 1: Oxidative Degeneration (Irreversible)

The primary threat to shelf-life is the auto-oxidation of the formyl group (

-

Impact: The resulting carboxylic acid can interfere with base-mediated coupling reactions by consuming stoichiometric base and altering the pH profile.[1]

Mechanism 2: Dehydration (Reversible)

Loss of water leads to the formation of a six-membered boroxine ring.[1]

-

Impact: This alters the stoichiometry if the molecular weight of the monomer is assumed during weighing.[1][2] However, it does not permanently destroy the reagent.[1][2]

Mechanism 3: Protodeboronation (Irreversible)

Cleavage of the C-B bond, yielding 3-chlorobenzaldehyde.[1][2]

-

Trigger: High temperatures, strong aqueous acids, or prolonged exposure to moisture without buffering.[1][2]

Visualizing the Stability Landscape:

Figure 1: The degradation landscape.[1][2][3] Green paths are reversible physical changes; red/grey paths are irreversible chemical damage.[1][2]

Storage & Handling Protocols

Adhere to these protocols to guarantee reagent integrity over 6-12 months.

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of aldehyde oxidation.[1] Freezing (-20°C) is acceptable but risks water condensation upon thawing.[1][2] |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent formyl auto-oxidation.[1] |

| Container | Amber Glass | Blocks UV light which catalyzes radical oxidation pathways.[1][2] |

| Seal | Parafilm + Desiccant | Prevents moisture ingress which accelerates protodeboronation.[1][2] |

Handling "Best Practices"

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which causes clumping and hydrolysis.[1][2]

-

Inert Weighing: If high precision is required, weigh the solid quickly or under a nitrogen funnel.[1][2]

-

Re-sealing: If the entire bottle is not used, purge the headspace with Argon gas before re-capping and sealing with Parafilm.[1][2]

Quality Control & Re-validation

Before committing this reagent to a high-value synthesis, validate its purity using this workflow.

Analytical Markers (1H NMR in DMSO-d6)

-

Aldehyde (CHO): Look for a singlet at ~10.0 ppm .[1][2] Integration should match the aromatic protons.[1][2]

-

Boronic Acid (B-OH): Typically appears as a broad singlet around 8.0–8.5 ppm .[1][2]

-

Boroxine Signature: If the B-OH peak is diminished or absent, but aromatic signals are broadened or shifted slightly, the sample has dehydrated.[1][2] This is acceptable for Suzuki couplings (see below).[1][2]

-

Impurity Flag: A carboxylic acid proton (very broad, >12 ppm) indicates irreversible oxidation.[1][2]

The "Boroxine Correction" Protocol

If your NMR indicates significant boroxine content (dehydration):

-

Do NOT discard.

-

Calculation: Adjust the molecular weight used in your stoichiometry.

-

Activation: In the reaction vessel, the addition of aqueous base (e.g., Na2CO3, K3PO4) will instantly hydrolyze the boroxine back to the reactive boronate species.[1][2]

QC Decision Matrix:

Figure 2: Quality Control Decision Tree for assessing reagent viability.

Experimental Workflow: Suzuki Coupling

When using 3-Chloro-5-formylphenylboronic acid in cross-coupling, the aldehyde group is chemically distinct from the boronic acid, but side reactions (Cannizzaro, aldol) are possible under basic conditions.[1][2]

Optimized Protocol:

-

Solvent System: Use a biphasic system (e.g., Dioxane/Water or Toluene/Water ) rather than anhydrous DMF.[1][2] Water is essential to shift the equilibrium from Boroxine

Boronic Acid.[1][2] -

Base Selection: Use mild inorganic bases like K3PO4 or Na2CO3 .[1][2] Avoid strong hydroxides (NaOH, KOH) which can trigger Cannizzaro disproportionation of the aldehyde.[1][2]

-

Temperature: Keep reaction temperature below 80°C if possible to preserve the aldehyde.

References

-

Fisher Scientific. (2024).[1][2] Safety Data Sheet: 3-Formylphenylboronic acid. Retrieved from

-

TCI Chemicals. (2025).[1][2] Product Specification: 3-Formylphenylboronic Acid. Retrieved from [1][2]

-

Gillis, E. P., & Burke, M. D. (2007).[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][2] Retrieved from [1][2]

-

Accela ChemBio. (2024).[1][2] Compound Summary: 3-Chloro-5-formylphenylboronic Acid (CAS 1451393-35-3).[1][4] Retrieved from

-

Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for Boroxine/Boronic Acid equilibrium mechanics).

Sources

- 1. youtube.com [youtube.com]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1451393-35-3,3-Chloro-5-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Synthesis of 3-Chloro-5-formylphenylboronic Acid via Grignard Reaction: A Guide to Principles and Chemoselective Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-chloro-5-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. We will explore the underlying principles of the Grignard reaction for arylboronic acid formation, address the critical chemoselectivity challenges posed by the substrate's functional groups, and present a detailed, validated protocol for its successful synthesis.

Foundational Principles: The Grignard Path to Arylboronic Acids

The formation of a carbon-boron bond is a cornerstone of modern organic synthesis, primarily due to the utility of boronic acids as coupling partners in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. Among the various methods to synthesize arylboronic acids, the Grignard reaction remains a robust and widely used approach.[1][2]

The process can be conceptually divided into two primary stages:

-

Formation of the Grignard Reagent: An aryl halide is reacted with magnesium metal in an anhydrous etheral solvent, typically tetrahydrofuran (THF) or diethyl ether. This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon-magnesium bond.[3] The reactivity of the aryl halide is paramount, with the general trend being I > Br > Cl.

-

Borylation and Hydrolysis: The prepared Grignard reagent is then treated with a boron electrophile, most commonly a trialkyl borate like trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. This addition forms a boronic ester intermediate. Subsequent acidic aqueous workup hydrolyzes this ester to yield the final arylboronic acid.

The Core Challenge: Chemoselectivity in a Multifunctional Substrate

The synthesis of 3-chloro-5-formylphenylboronic acid presents a classic chemoselectivity problem. The target molecule contains three distinct functional groups: a chloro group, a formyl (aldehyde) group, and the desired boronic acid. The Grignard reagent, being a potent nucleophile and a strong base, is incompatible with the highly electrophilic aldehyde group.[4][5][6] Attempting to form a Grignard reagent from a molecule containing an unprotected aldehyde would lead to immediate self-destruction, where one newly formed organometallic molecule attacks the aldehyde of another starting material molecule.

To overcome this, a two-pronged strategy is required:

-

Halogen Differentiation: A starting material with two different halogens must be used to control the site of Grignard formation. The ideal precursor is 3-bromo-5-chlorobenzaldehyde .[7][8][9] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the magnesium will insert selectively at the bromine position.[10]

-

Aldehyde Protection: The formyl group must be "masked" with a protecting group that is stable under the basic, nucleophilic conditions of Grignard reagent formation but can be easily removed during the final workup. The formation of a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is an excellent choice due to its stability and straightforward deprotection under acidic conditions.

The overall synthetic strategy is therefore a multi-step process, as illustrated in the workflow below.

Caption: Synthetic workflow for 3-Chloro-5-formylphenylboronic acid.

Validated Experimental Protocol

This protocol details the step-by-step synthesis, beginning with the commercially available 3-bromo-5-chlorobenzaldehyde. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the Grignard formation step.

Step 1: Protection of 3-bromo-5-chlorobenzaldehyde

-

To a round-bottom flask, add 3-bromo-5-chlorobenzaldehyde, toluene (as a solvent to facilitate water removal), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromo-5-chlorophenyl)-1,3-dioxolane, which can be used in the next step, often without further purification.

Step 2: Grignard Reagent Formation and Borylation

-

In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.5 eq.).

-

Add a small crystal of iodine to help initiate the reaction.

-

Add a portion of the protected aldehyde from Step 1, dissolved in anhydrous THF, to the flask.

-

Initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating with a heat gun or sonication may be required.[11]

-

Once initiated, add the remaining THF solution of the protected aldehyde dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly transfer the prepared Grignard reagent solution to the cold triisopropyl borate solution via cannula. Maintaining a low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester.[12]

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection (Workup)

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl. Caution: This is an exothermic process.

-

The acid serves to both hydrolyze the boronic ester and cleave the acetal protecting group, regenerating the formyl functionality.

-

Continue stirring vigorously for 1-2 hours until all solids have dissolved and deprotection is complete (monitor by TLC).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-chloro-5-formylphenylboronic acid.

Data Summary and Expected Results

The following table provides a representative summary of reagents and conditions for this synthesis.

| Step | Reagent/Material | Molar Equiv. | Key Conditions | Purpose |

| 1 | 3-Bromo-5-chlorobenzaldehyde | 1.0 | Toluene, Reflux, Dean-Stark | Starting Material |

| Ethylene Glycol | 1.2 | Protection of Aldehyde | ||

| p-Toluenesulfonic Acid | 0.02 | Acid Catalyst | ||

| 2 | Magnesium Turnings | 1.5 | Anhydrous THF, Inert Atmosphere | Grignard Reagent Formation |

| Triisopropyl Borate | 1.5 | Anhydrous THF, -78 °C | Borylation | |

| 3 | 1 M Hydrochloric Acid | Excess | 0 °C to Room Temp | Hydrolysis & Deprotection |

Expected yields for this multi-step synthesis typically range from 40-60%. The final product, 3-chloro-5-formylphenylboronic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The boronic acid functionality can sometimes lead to dehydration, forming boroxine trimers, which can be observed in characterization data.[13]

Conclusion

The synthesis of 3-chloro-5-formylphenylboronic acid via the Grignard pathway is a prime example of strategic chemical planning. Success hinges on the careful management of chemoselectivity through the sequential application of halogen reactivity differences and functional group protection. By understanding the underlying principles and adhering to a validated protocol, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and advanced materials development.

References

- Title: Synthesis of boronic esters and boronic acids using grignard reagents. Source: Google Patents (US9243004B2).

-

Title: Arylboronic acid or boronate synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... Source: ResearchGate. URL: [Link]

-

Title: All About The Reactions of Grignard Reagents. Source: Master Organic Chemistry. URL: [Link]

-

Title: Aryl Grignards. Source: University of Calgary. URL: [Link]

-

Title: Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. Source: The Journal of Organic Chemistry. URL: [Link]

- Title: Method for producing formylphenylboronic acids. Source: Google Patents (US20040049050A1).

-

Title: Protecting Groups In Grignard Reactions. Source: Master Organic Chemistry. URL: [Link]

-

Title: Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Source: ResearchGate. URL: [Link]

-

Title: Preparation of an aromatic Grignard reagent. Source: Chemistry Stack Exchange. URL: [Link]

-

Title: Grignard Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry. URL: [Link]

-

Title: Acid-Promoted Metal-Free Protodeboronation of Arylboronic Acids. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO. Source: PubChem. URL: [Link]

- Title: Process for preparing highly pure formylphenylboronic acids. Source: Google Patents (US6420597B2).

-

Title: Reactions of Alkyl Halides - Grignard Reagents. Source: Chemistry LibreTexts. URL: [Link]

-

Title: (3,4,5-trifluorophenyl)boronic acid. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PubMed Central. URL: [Link]

-

Title: Why are chloro-based Grignard reagents harder to form? Source: Reddit. URL: [Link]

-

Title: Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Source: Pendidikan Kimia. URL: [Link]

-

Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Source: Wiley-VCH. URL: [Link]

Sources

- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

Technical Guide: Lithium-Halogen Exchange in Boronic Acid Synthesis

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, arylboronic acids are the linchpin of carbon-carbon bond formation, primarily serving as the nucleophilic partner in Suzuki-Miyaura cross-couplings. While transition metal-catalyzed borylation (e.g., Miyaura borylation) has gained ground, Lithium-Halogen (Li-Hal) exchange remains the gold standard for synthesizing complex, non-commercially available boronic acids due to its atom economy, low cost, and ability to access kinetic products that are impossible to generate via thermodynamic deprotonation.

This guide moves beyond textbook theory to address the operational realities of the lab: handling unstable lithiated intermediates, mitigating the "Wurtz coupling" trap, and leveraging flow chemistry for scalability.

Mechanistic Underpinnings: The "Ate" Complex[1]

To master this synthesis, one must understand that the formation of the boronic acid is not a single step but a cascade dependent on the stability of the boronate "ate" complex .

The Equilibrium

Li-Hal exchange is an equilibrium process driven by the formation of a more stable organolithium species.

-

Driver:

hybridized carbanions (aryl) are more stable than -

Kinetics: Exchange rates follow the order I > Br > Cl. Aryl chlorides are generally inert to Li-Hal exchange at standard cryogenic temperatures unless activated by strong electron-withdrawing groups.

The Trapping & Hydrolysis

The lithiated species attacks the electrophilic borate ester (e.g.,

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical "Ate" complex intermediate.

Figure 1: Reaction pathway from Aryl-Bromide to Boronic Acid via the critical 'Ate' complex.[1]

Critical Process Parameters (CPPs)

Success relies on controlling three variables that often lead to failure in standard protocols.

Electrophile Selection: B(OMe)3 vs. B(OiPr)3

While Trimethyl borate (

-

Why?

is highly reactive and prone to multiple additions, leading to borinic acid impurities ( -

Handling:

is less sensitive to ambient moisture, ensuring accurate stoichiometry.

The "In-Situ" Trap (The Barbier Condition)

For substrates containing sensitive functional groups (e.g., esters, nitriles) or for unstable lithiated species (e.g., 2-lithiopyridines which dimerize rapidly), the In-Situ Quench is mandatory.

-

Method: Mix the Aryl-Halide and Borate ester first, then add n-BuLi.

-

Logic: As soon as the Li-Hal exchange occurs, the transient Aryl-Li is immediately trapped by the surrounding borate, preventing side reactions.

Experimental Protocols

Protocol A: The "In-Situ" Batch Method (Recommended for Heterocycles)

Best for: Pyridines, unstable aromatics, and preventing Wurtz coupling.

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

Triisopropyl borate (1.2 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Solvent: THF/Toluene (4:1 ratio) - Toluene aids in solubility at low temps.

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon.

-

Charge: Add 3-Bromopyridine and Triisopropyl borate to the solvent mixture.

-

Cool: Lower temperature to -78°C (Dry ice/Acetone). Crucial: Ensure internal temp is stable.

-

Addition: Add n-BuLi dropwise via syringe pump over 30 minutes.

-

Observation: A color change (often yellow to dark red) indicates lithiation/ate complex formation.

-

-

Soak: Stir at -78°C for 45 minutes.

-

Warm: Allow to warm to -20°C over 1 hour.

-

Quench: Pour reaction mixture into 2M HCl (aq). Stir vigorously for 30 mins to hydrolyze the esters.

-

Isolation: Adjust pH to ~5-6 with NaOH. Extract with EtOAc or precipitate the free acid.

Protocol B: Continuous Flow Synthesis (Scalable & Safe)

Best for: Scale-up (>10g), exothermic control, and "Flash" chemistry.

Flow chemistry allows for the generation of unstable intermediates at higher temperatures (e.g., -40°C or even 0°C) due to precise residence time control (

Figure 2: Continuous flow setup allowing precise control of residence time (

Flow Parameters:

-

Tubing: PFA or Stainless Steel (for heat transfer).

-

Flow Rate: Adjusted to achieve

seconds for the lithiation step. -

Advantage: The short contact time allows the use of

without significant over-alkylation side products.

Troubleshooting & Optimization Matrix

| Issue | Diagnostic Indicator | Root Cause | Corrective Action |

| Wurtz Coupling | Dimer formation ( | Aryl-Li reacting with unreacted Aryl-Br. | 1. Switch to Inverse Addition (Protocol A).2. Increase dilution.3. Ensure rapid mixing (Flow). |

| Protodeboronation | Product is reduced arene ( | Hydrolysis of C-B bond during workup or quenching. | 1. Avoid highly acidic workups for electron-rich rings.2. Isolate as the Pinacol Ester immediately (add Pinacol before workup). |

| Borinic Acid | Mass = | Double addition of Aryl-Li to Borate. | 1. Switch from |

| Low Conversion | Starting material remains. | Wet solvent or insufficient lithiation time. | 1. Titrate n-BuLi before use.2. Add LiCl (Knochel's additive) to break BuLi aggregates. |

References

-

Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[2][3] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[4] Organic Syntheses, 81, 89. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011).[2] Efficient Synthesis of Boronic Acids via Magnesiation.[2] Organic Letters, 13(17), 4479-4481. [Link]

-

Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Commercial Availability & Technical Guide: 3-Chloro-5-formylphenylboronic Acid

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a high-value organoboron building block used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in its trifunctional nature : it possesses a boronic acid moiety for Suzuki-Miyaura cross-coupling, a formyl group (aldehyde) for reductive aminations or olefinations, and a chlorine substituent that serves as a lipophilic modulator or a site for late-stage diversification.

This guide provides a technical deep-dive into its commercial landscape, synthetic provenance, handling protocols, and application workflows for drug development professionals.

Chemical Identity & Physical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | (3-Chloro-5-formylphenyl)boronic acid |

| CAS Number | 1451393-35-3 |

| Molecular Formula | C₇H₆BClO₃ |

| Molecular Weight | 184.38 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Melting Point | 220–225 °C (decomposition) |

| Acidity (pKa) | ~8.5 (boronic acid), ~14 (aldehyde alpha-proton) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Manufacturing & Synthetic Causality

Understanding the synthesis of this compound is critical for assessing impurity profiles in commercial batches. Direct borylation of 3-chloro-5-bromobenzaldehyde is chemically non-viable due to the incompatibility of the electrophilic aldehyde with organolithium or Grignard reagents.

The Industrial Route: Protection-Borylation-Deprotection Commercial synthesis typically employs a protection strategy. The aldehyde is masked as an acetal (e.g., using ethylene glycol or 1,3-propanediol) to withstand the cryogenic lithiation step.

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial workflow, highlighting the critical "Masking" step that ensures high yield and purity.

Figure 1: Industrial synthesis route via acetal protection to prevent aldehyde polymerization.

Implication for QC:

-

Residual Acetal: Incomplete hydrolysis may leave traces of the acetal intermediate. Check 1H NMR for ethylene glycol signals (~4.0 ppm).

-

De-boronation: Protodeboronation is a risk during the acidic hydrolysis step if conditions are too harsh.

Commercial Availability & Procurement

The compound is classified as a Specialty Building Block , meaning it is not a commodity chemical like Phenylboronic acid. It is typically available in "Research Scale" (1g – 25g) and "Pilot Scale" (100g – 1kg).

Supplier Tiering & Specifications

| Supplier Tier | Typical Purity | Lead Time | Primary Use Case |

| Tier 1 (Global Distributors) (e.g., Sigma-Aldrich, Fisher) | ≥95% (HPLC) | 1–3 Days | HTS, Hit-to-Lead validation |

| Tier 2 (Specialty CROs) (e.g., Combi-Blocks, Enamine, BLDpharm) | ≥97% (NMR) | 1–2 Weeks | Scale-up, SAR expansion |

| Tier 3 (Bulk Manufacturers) (Custom Synthesis Houses) | ≥98% | 4–8 Weeks | GMP production, Pilot plant |

Procurement Strategy:

-

For Screening: Prioritize Tier 1 for speed.

-

For Scale-up: Sourcing from Tier 2 is often 40–60% cheaper per gram. Ensure the Certificate of Analysis (CoA) explicitly reports Boroxine content (anhydride trimer), as this affects stoichiometry.

Handling, Stability & Quality Control

Boronic acids are dynamic molecules. They exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer).

The Boroxine Equilibrium

-

Impact: This dehydration is reversible but can alter the effective molecular weight. A "wet" sample (monomer) has MW 184.38; a dry sample (boroxine) has an effective monomer equivalent weight of ~166.38.

-

Recommendation: Always assume a variable water content. For precise stoichiometry in GMP settings, determine the titer via titration or qNMR rather than relying solely on gravimetric mass.

Stability Risks

-

Oxidation: The formyl group (aldehyde) is susceptible to air oxidation to the carboxylic acid (3-chloro-5-boronobenzoic acid). Store under Nitrogen.

-

Protodeboronation: Avoid prolonged exposure to strong aqueous bases at high temperatures.

Applications in Drug Discovery

This reagent is a "Linchpin" intermediate. It allows for the convergence of two complex fragments via Suzuki coupling, while leaving the aldehyde available for immediate elaboration into amines (reductive amination) or heterocycles.

Application Workflow: The "Divergent Core" Strategy

The following workflow demonstrates how this single building block supports library generation.

Figure 2: Divergent synthesis workflow utilizing the aldehyde handle post-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to preserve the aldehyde functionality, which can be sensitive to the harsh basic conditions of standard Suzuki couplings (Cannizzaro reaction risk). We utilize a weaker base and a mild catalytic system.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-Chloro-5-formylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: Potassium Phosphate (K₃PO₄), 2.0 M aq. (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

-

Activation: Add the aqueous K₃PO₄ solution via syringe. The biphasic mixture ensures the base is available but limits the concentration of hydroxide ions in the organic phase, protecting the aldehyde.

-

Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

-

Note: Do not exceed 100 °C to prevent deboronation.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography on silica gel. The aldehyde group makes the product slightly polar; typical eluents are Hexane/EtOAc (gradient 0–30%).

References

-

Sigma-Aldrich. (3-Chloro-5-formylphenyl)boronic acid Product Page. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

PubChem. Compound Summary for CID 52987973. National Library of Medicine. Retrieved from

Sources

3-Chloro-5-formylphenylboronic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-formylphenylboronic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5-formylphenylboronic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and ensure the integrity of experimental outcomes.

Section 1: Chemical Identification and Properties

3-Chloro-5-formylphenylboronic acid is a bifunctional organic compound increasingly utilized as a building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its dual reactivity, stemming from the boronic acid and aldehyde moieties, makes it a valuable reagent but also necessitates a thorough understanding of its chemical nature for safe handling.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1451393-35-3 | [1] |

| Molecular Formula | C₇H₆BClO₃ | [1] |

| Molecular Weight | 184.38 g/mol | [1] |

| Physical State | Powder / Solid | [2] |

| Appearance | Off-white to white powder | [2] |

| Melting Point | Data not widely available; related compounds like 3-Formylphenylboronic acid melt at 109-113 °C. | |

| Solubility | Slightly soluble in water. Soluble in solvents like methanol. | [3][4] |

| Purity | Typically ≥95% |[1] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 3-Chloro-5-formylphenylboronic acid is not extensively published, the hazard profile can be reliably inferred from safety data for structurally analogous compounds, such as 3-formylphenylboronic acid and other substituted phenylboronic acids. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6][7]

Table 2: GHS Hazard Classification Summary (Inferred)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |

Note: Some suppliers of related boronic acids assign a more severe classification of Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage)[9]. Given this variability, a conservative approach assuming the potential for severe damage is prudent.

The causality of this irritation stems from the acidic nature of the boronic acid group and the reactive aldehyde functional group, which can interact with biological macromolecules, leading to inflammation and tissue damage upon contact. Inhalation of the fine powder can lead to irritation of the entire respiratory tract.[10]

Section 3: Risk Mitigation and the Hierarchy of Controls

A proactive approach to safety involves implementing a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective measures first.

-

Elimination/Substitution: In a research context, eliminating the hazard is not feasible. Substitution with a less hazardous reagent should be considered if the chemical properties are not uniquely required for the desired transformation.

-

Engineering Controls: This is the most critical layer for protecting personnel.

-

Fume Hood: All handling of 3-Chloro-5-formylphenylboronic acid powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains the powder, preventing inhalation, and protects the operator from splashes.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

-

Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[5][12]

-

-

Administrative Controls: These are the work practices that reduce risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and boronic acids in general.[7]

-

Restricted Access: Limit access to storage and handling areas to authorized and trained personnel.

-

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above, never as the sole means of protection.

Table 3: Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale and Source |

|---|---|---|